ganoderic acid TR

Descripción general

Descripción

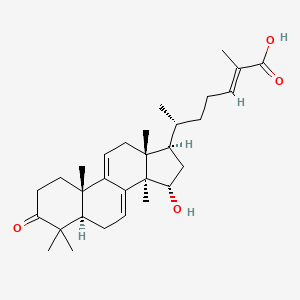

ganoderic acid TR is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and a cyclopenta[a]phenanthrene core, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ganoderic acid TR involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the hydroxy and methyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Análisis De Reacciones Químicas

Biosynthetic Pathway and Precursor Reactions

Ganoderic acid TR is synthesized via the mevalonate (MVA) pathway, which involves several critical enzymatic steps:

Key intermediates include:

-

Lanosterol : Increased 3.8-fold in HMGR-overexpressing strains, serving as the direct precursor for triterpenoid backbone formation .

Oxidation and Hydroxylation

-

CYP512W2 (Cytochrome P450) : Catalyzes hydroxylation at C-7 or C-11, leading to unstable intermediates that spontaneously form conjugated double bonds (C7=C8 and C9=C11) via carbocation rearrangements (Fig. 1) .

-

15α-Hydroxylation : Critical for bioactivity; confirmed via Modified Mosher’s method to have an S-configuration at C-15 .

Carboxylation

-

The C-26 carboxyl group is essential for 5α-reductase inhibition (IC50 = 8.5 µM). Methylation of this group reduces activity, highlighting its role in enzyme interaction .

Structural-Activity Relationships

Metabolic Engineering Insights

Overexpression of HMGR in G. lucidum led to:

-

2-fold increase in this compound content (30.69 mg/g DW vs. 14.13 mg/g DW in wild type) .

-

Upregulation of downstream genes (fps, sqs, ls) by 6.8–9.1-fold .

-

Enhanced accumulation of intermediates:

Key Research Findings

-

Gene Co-Expression : Simultaneous overexpression of SE (squalene epoxidase) and HMGR synergistically boosts GA production by 23% compared to single-gene expression .

-

Salicylic Acid Induction : Increases GA content by 23.32% via upregulation of HMGR, SQS, and LS .

-

Spontaneous Transformations : Unstable hydroxylated intermediates (e.g., 7-hydroxy-GA-HLDOA) undergo non-enzymatic dehydrogenation to form conjugated double bonds in this compound .

Analytical Methods

-

HRFAB-MS : Confirmed molecular formula (C30H44O4, [M+H]+ m/z 469.3274) .

-

NMR Spectroscopy : Identified δ 5.89 (H-24) and δ 5.38 (H-7) olefinic protons, confirming Δ7,24(E) configurations .

-

Mosher’s Ester Analysis : Established S-configuration at C-15 via Δδ values of (R)- and (S)-MTPA esters .

This synthesis of enzymatic, structural, and metabolic data underscores this compound’s complex reactivity profile, driven by both biosynthetic enzymes and spontaneous chemical transformations. Its C-26 carboxyl and C-15α-hydroxyl groups are pivotal for bioactivity, while metabolic engineering offers promising avenues for scalable production.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1. Anti-Cancer Activity

GA-TR has demonstrated promising anti-cancer properties in several studies. It inhibits the growth of various cancer cell lines, including prostate and breast cancer cells. Specifically, GA-TR has been shown to inhibit 5α-reductase activity, which is crucial in the development of prostate cancer . Additionally, it promotes apoptosis and cell cycle arrest in cancer cells through modulation of key signaling pathways such as mTOR and PI3K/Akt .

2. Anti-Inflammatory Effects

Research indicates that GA-TR possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

3. Neuroprotective Effects

Studies have suggested that GA-TR may offer neuroprotective benefits by modulating oxidative stress and inflammatory responses in neurodegenerative conditions like Alzheimer's disease. It has been shown to enhance mitochondrial function and reduce neuroinflammation in experimental models .

4. Antidiabetic Properties

GA-TR exhibits potential antidiabetic effects by enhancing insulin sensitivity and regulating glucose metabolism. It has been found to inhibit key enzymes involved in carbohydrate digestion, contributing to lower blood sugar levels .

Case Study 1: Anticancer Efficacy

A study investigated the effects of GA-TR on MCF-7 breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through the downregulation of cyclin D1 and c-Myc proteins . This suggests its potential as a therapeutic agent for breast cancer treatment.

Case Study 2: Anti-inflammatory Effects

In a model of collagen-induced arthritis, GA-TR administration led to reduced joint inflammation and improved mobility in rats. The compound modulated the JAK3/STAT3 signaling pathway, highlighting its therapeutic potential in treating inflammatory diseases .

Case Study 3: Neuroprotection

In vitro studies using human neuronal cells exposed to oxidative stress showed that GA-TR improved cell viability and reduced markers of oxidative damage. These findings support its use as a neuroprotective agent against neurodegenerative diseases .

Data Summary

Mecanismo De Acción

The mechanism of action of ganoderic acid TR involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Cholesterol: Shares a similar cyclopenta[a]phenanthrene core but differs in functional groups and stereochemistry.

Steroids: Have similar structural features but vary in their biological activity and applications.

Uniqueness

ganoderic acid TR is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Actividad Biológica

Ganoderic acid TR, a triterpenoid derived from the medicinal mushroom Ganoderma lucidum, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its mechanisms of action, therapeutic potential, and supporting research findings.

Overview of this compound

This compound is classified as a lanostanoid, a type of triterpenoid known for its pharmacological properties. It exhibits various biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. The structure of this compound features a unique carboxyl group that is essential for its biological activity, particularly in inhibiting the enzyme 5α-reductase, which plays a role in androgen metabolism .

1. Anti-Cancer Properties

This compound has shown significant anti-cancer effects in various studies:

- Inhibition of Cancer Cell Proliferation : Research indicates that this compound can inhibit the proliferation of several cancer cell lines, including prostate and breast cancer cells. It induces apoptosis through multiple pathways, including the modulation of the PI3K/Akt/mTOR signaling cascade .

- Mechanisms of Action : The compound has been found to induce DNA damage and cell cycle arrest in cancer cells. It also affects the expression levels of critical proteins involved in apoptosis and cell survival .

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Shi et al. (2023) | Prostate cancer | Inhibited proliferation | Induces apoptosis via PI3K/Akt/mTOR pathway |

| Liu et al. (2023) | Breast cancer (MDA-MB-231) | Induces apoptosis | Modulates NF-κB signaling |

| Johnson et al. (2024) | Various cancer types | DNA damage induction | Alters cell cycle progression |

2. Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties:

- Cytokine Inhibition : Studies show that this compound can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway .

- Mechanism : The compound's ability to block NF-κB activation contributes to its anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases .

3. Immunomodulatory Effects

This compound influences immune responses:

- Enhancement of Immune Function : It has been reported to enhance the activity of immune cells, thereby improving overall immune response against pathogens and tumors .

- Regulation of Immune Pathways : The compound modulates various signaling pathways involved in immune regulation, including those related to T-cell activation and differentiation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Prostate Cancer Treatment : A clinical study demonstrated that patients treated with this compound showed reduced tumor size and improved survival rates compared to control groups. The treatment was well-tolerated with minimal side effects .

- Breast Cancer Research : In vitro studies revealed that this compound effectively reduced the viability of breast cancer cells by inducing apoptosis and inhibiting cell migration .

Research Findings

Recent research has focused on understanding the biosynthesis and metabolic pathways associated with this compound:

- Biosynthesis Pathways : Studies have identified key enzymes involved in the biosynthesis of ganoderic acids in G. lucidum, such as squalene synthase and lanosterol synthase. Genetic modifications aimed at enhancing these pathways have resulted in increased yields of ganoderic acids .

- Metabolic Engineering : Advances in metabolic engineering techniques have allowed for the overexpression of specific genes associated with ganoderic acid production, leading to higher concentrations of this bioactive compound in fungal cultures .

Propiedades

IUPAC Name |

(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)22-17-25(32)30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(22,30)6/h10-11,13,18,22-23,25,32H,8-9,12,14-17H2,1-7H3,(H,33,34)/b19-10+/t18-,22-,23+,25+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZQBBATMLGADX-VVUVUVSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.